molecular formula C13H16ClNO3S B3007280 4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 503561-60-2

4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B3007280
CAS No.: 503561-60-2
M. Wt: 301.79
InChI Key: NILJOVHOMBZWSJ-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS: 874788-67-7) is a benzamide derivative featuring a chloro-substituted aromatic ring, an N-methyl group, and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety. Its molecular formula is C₁₃H₁₅ClN₂O₅S, with a molecular weight of 346.79 g/mol .

Properties

IUPAC Name

4-chloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-13(7-8-19(17,18)9-13)15(2)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILJOVHOMBZWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and a tetrahydrothiophene moiety with a sulfone group, which are known to influence its biological properties.

  • Molecular Formula : C13H16ClN2O3S
  • Molecular Weight : 303.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group enhances binding affinity to various enzymes and receptors, while the dioxidotetrahydrothiophen moiety may facilitate interactions with biological membranes.

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities.

  • In vitro Studies :
    • Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
    • Antifungal activity was noted against common pathogens such as Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Cell cycle arrest and apoptosis

Study on GIRK Channel Activation

A study investigated the effects of related compounds on G protein-gated inwardly rectifying potassium (GIRK) channels. The results showed that derivatives of the tetrahydrothiophene moiety could act as potent activators.

Compound IDGIRK1/2 Potency (nM ± SEM)GIRK1/4 Potency (nM ± SEM)
Compound A137 ± 23702 ± 211
Compound B962 ± 170>10000

This research underscores the potential for developing new therapeutics targeting GIRK channels using similar scaffolds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide have shown significant antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Case Study: Anti-Tubercular Activity
A study synthesized several derivatives of benzamide analogs and assessed their anti-tubercular activity against Mycobacterium tuberculosis. The results showed promising activity with IC50 values below 1 µg/mL for several derivatives, indicating the potential of this compound class in treating tuberculosis .

CompoundIC50 (µg/mL)Activity
This compound< 1Antitubercular
Derivative A0.5Antitubercular
Derivative B0.8Antitubercular

Synthesis and Green Chemistry

The synthesis of this compound can be achieved through eco-friendly methods such as ultrasound-assisted synthesis. This method not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes.

Synthesis Protocol
The synthesis involves the reaction of appropriate precursors under ultrasound irradiation, which facilitates the formation of the desired compound while minimizing solvent usage .

Biological Evaluations

Cytotoxicity Studies
In addition to its antimicrobial properties, compounds derived from this compound have undergone cytotoxicity evaluations against human cancer cell lines such as HeLa. These studies are crucial for assessing the safety and therapeutic index of new drug candidates.

CompoundCell LineIC50 (µg/mL)Remarks
This compoundHeLa5.0Moderate cytotoxicity
Control CompoundHeLa10.0High cytotoxicity

Pharmacological Research

Potential as Anti-Cancer Agent
The compound's structural features suggest it may interact with specific biological targets implicated in cancer progression. Preliminary studies indicate that modifications to the benzamide structure can enhance selectivity and potency against cancer cells.

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity: The diethylamino group in CAS 846065-55-2 enhances membrane permeability, whereas the target compound’s methyl group balances polarity and solubility.
  • Steric Effects : Bulky substituents (e.g., benzyl in CAS 577996-11-3) may reduce binding affinity to compact active sites compared to the smaller methyl group in the target compound.

Enzyme Inhibition Potential

Benzamide analogs with acylated amino side chains (e.g., 2-hexanoylamino derivatives) show 68–79% inhibition of PCAF histone acetyltransferase (HAT) at 100 μM, suggesting the benzamide scaffold is critical for activity . While the target compound lacks a long acyl chain, its sulfone moiety could mimic hydrogen-bonding interactions of salicylic acid derivatives, a feature seen in anacardic acid analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 4-chlorobenzoyl chloride with a substituted amine (e.g., 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine) in anhydrous dichloromethane or THF under inert conditions. Triethylamine is typically used to scavenge HCl. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Characterization : Confirmed via 1H^1H and 13C^{13}C NMR to verify amide bond formation and sulfone group integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign peaks for the aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.2–1.5 ppm), and sulfone moiety (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • UV-Vis : Assess π→π* transitions in the benzamide core (λ~270 nm) .

Q. How is the crystal structure determined for this compound?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) at 292 K using a Bruker SMART CCD diffractometer. Data refinement with SHELX software. Key metrics: R-factor < 0.05, bond length accuracy ±0.003 Å. Orthorhombic space groups (e.g., P212121P2_12_12_1) are common for related benzamides .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Strategies :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Optimization : Anhydrous THF improves amine reactivity vs. DCM .
  • Purification : Gradient elution with ethyl acetate/hexane (1:4 to 1:1) reduces co-eluting impurities .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Case Example : Discrepancies in methyl group orientation (NMR vs. SCXRD) may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (B3LYP/6-31G*) .

Q. What reaction pathways dominate under oxidative or reductive conditions?

  • Oxidation : The sulfone group is stable, but the benzamide’s chlorine may undergo hydroxylation via radical intermediates (e.g., using H2O2H_2O_2/Fe2+^{2+}) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2H_2) reduces nitro groups (if present) but leaves sulfone intact .

Q. How do structural modifications influence biological activity in SAR studies?

  • Key Modifications :

  • Chlorine Position : Para-substitution on the benzamide enhances target binding vs. meta .
  • Sulfone Geometry : Planar sulfolane rings improve metabolic stability in vitro .
    • Assays : Test against kinase targets (IC50_{50}) or bacterial models (MIC) to quantify potency .

Q. What strategies address solubility challenges in pharmacological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the sulfone oxygen for hydrolytic activation .

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